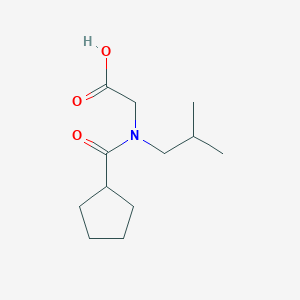
n-(Cyclopentanecarbonyl)-n-isobutylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopentanecarbonyl)-N-isobutylglycine is an organic compound that belongs to the class of amino acid derivatives It features a cyclopentanecarbonyl group attached to the nitrogen atom of glycine, with an isobutyl group also bonded to the nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentanecarbonyl)-N-isobutylglycine typically involves the acylation of glycine with cyclopentanecarbonyl chloride in the presence of a base, followed by the alkylation of the resulting intermediate with isobutyl bromide. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or sodium hydroxide.
Temperature: Room temperature to reflux conditions.
Purification: Column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclopentanecarbonyl)-N-isobutylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Cyclopentanecarbonyl)-N-isobutylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(Cyclopentanecarbonyl)-N-isobutylglycine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular function and response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Cyclopentanecarbonyl)-N-methylglycine
- N-(Cyclopentanecarbonyl)-N-ethylglycine
- N-(Cyclopentanecarbonyl)-N-propylglycine
Uniqueness
N-(Cyclopentanecarbonyl)-N-isobutylglycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its hydrophobicity and may influence its interaction with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-[cyclopentanecarbonyl(2-methylpropyl)amino]acetic acid |
InChI |
InChI=1S/C12H21NO3/c1-9(2)7-13(8-11(14)15)12(16)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,14,15) |
Clé InChI |
WKWDHVRBKRDSJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(=O)O)C(=O)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


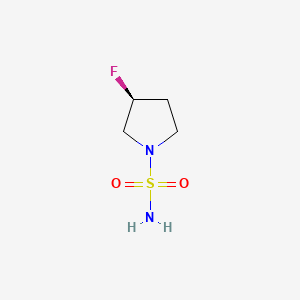
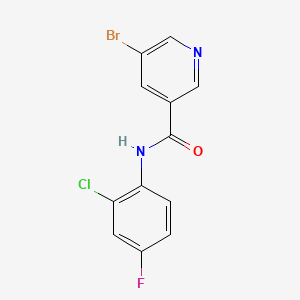
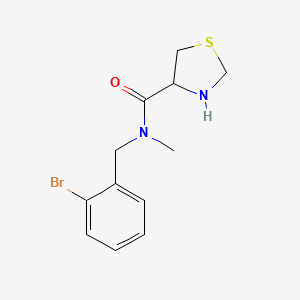
![2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one](/img/structure/B14904890.png)
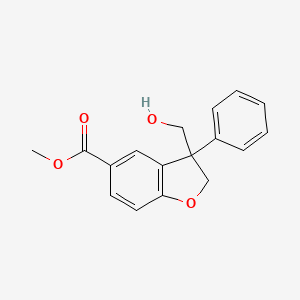

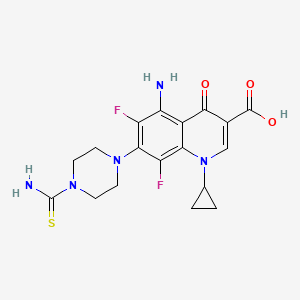

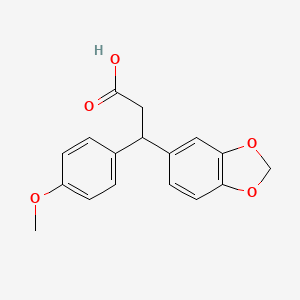
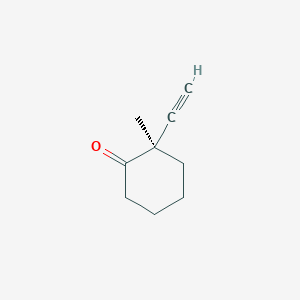

![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B14904927.png)

![8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B14904958.png)
